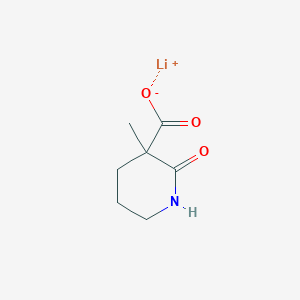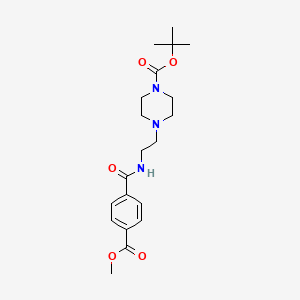
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecule of the compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized to understand their structural and chemical properties. For example, the synthesis of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved detailed spectroscopic studies (FT-IR, 1H & 13C NMR, LCMS) and crystallography to confirm their structures. These studies highlight the compound's potential as a versatile intermediate for further chemical transformations, with implications for developing pharmaceutical agents and materials science applications (Kulkarni et al., 2016).
Biological Evaluation
Derivatives of this compound have been evaluated for their biological activities. Notably, antibacterial and antifungal properties were observed, suggesting moderate activity against several microorganisms. This finding indicates potential applications in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Kulkarni et al., 2016).
Structural Studies
The crystal and molecular structure of related compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate , have been reported, providing insights into their molecular conformations and interactions. Such studies are essential for understanding the relationship between structure and activity, which is critical for the rational design of compounds with desired biological or physical properties (Mamat et al., 2012).
Potential Pharmaceutical Applications
Research has also focused on exploring the pharmacological potential of this compound's derivatives. For instance, compounds with the piperazine moiety have been studied for their antagonist properties at specific receptor sites, such as the 5-HT1A serotonin receptor. These studies contribute to the development of new therapeutic agents targeting central nervous system disorders, demonstrating the broad applicability of this compound in drug discovery (Raghupathi et al., 1991).
Mechanism of Action
Target of Action
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to the conformational flexibility of the piperazine ring, the polar nitrogen atoms in the ring, and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the biological activities of compounds containing piperazine rings can be attributed to their conformational flexibility, which allows them to adapt to various environmental conditions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-[2-[(4-methoxycarbonylbenzoyl)amino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)23-13-11-22(12-14-23)10-9-21-17(24)15-5-7-16(8-6-15)18(25)27-4/h5-8H,9-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBIXJQVSAZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

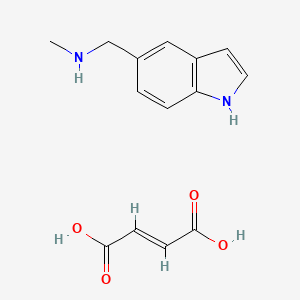

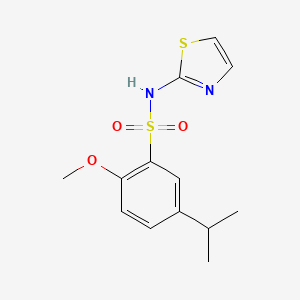
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
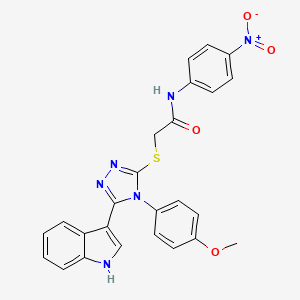
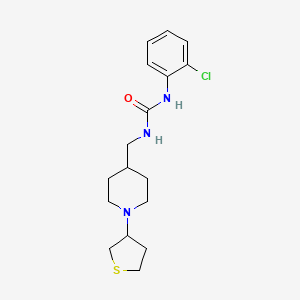
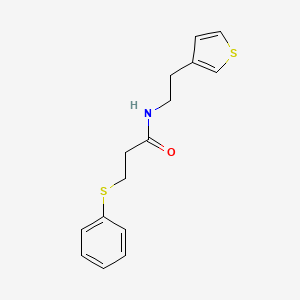
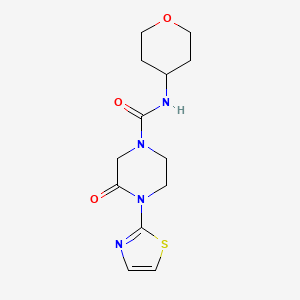
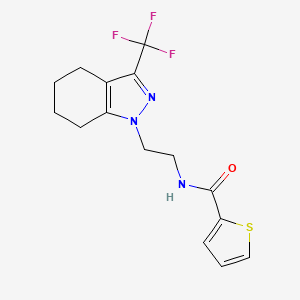
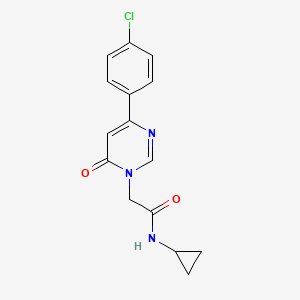
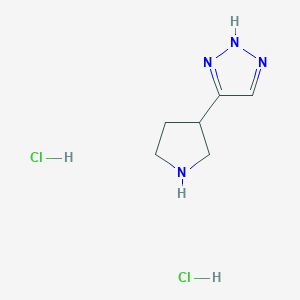
![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2891502.png)
![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
